
4-Pentynoic acid
概要
説明
4-Pentynoic acid is widely utilized as a building block for the synthesis of eight sequence-defined model oligomers . Due to its triple bond at terminal carbon, it is employed as an intermediate to produce biologically active compounds .
Synthesis Analysis
4-Pentynoic acid undergoes copper-catalyzed intramolecular cyclizations to form enol lactones . It also reacts with 1-bromo-1-alkynes in the presence of a Pd catalyst to yield biologically active ynenol lactones . A typical reaction mechanism involves electrophilic addition of the electrophilic reagent PhSeX (X = Cl, Br) on the double bond of 4-pentenoic acid .Molecular Structure Analysis
The molecular formula of 4-Pentynoic acid is C5H6O2 . The IUPAC name is pent-4-ynoic acid . The InChI is InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h1H,3-4H2,(H,6,7) . The Canonical SMILES is C#CCCC(=O)O .Chemical Reactions Analysis
4-Pentynoic acid undergoes copper-catalyzed intramolecular cyclizations to form enol lactones . It also reacts with 1-bromo-1-alkynes in the presence of a Pd catalyst to yield biologically active ynenol lactones .Physical And Chemical Properties Analysis
The molecular weight of 4-Pentynoic acid is 98.10 g/mol . The XLogP3-AA is 0.3 . The Hydrogen Bond Donor Count is 1 . The Hydrogen Bond Acceptor Count is 2 . The Rotatable Bond Count is 2 . The Exact Mass is 98.036779430 g/mol . The Monoisotopic Mass is 98.036779430 g/mol . The Topological Polar Surface Area is 37.3 Ų . The Heavy Atom Count is 7 .科学的研究の応用
Synthesis of Gamma-Lactones
4-Pentynoic acid is instrumental in the synthesis of gamma-lactones, which are crucial in the production of various biologically active molecules. These lactones serve as key structural units in numerous natural products and can be used as building blocks for total synthesis .
Biodegradable Polymers
In the field of polymer chemistry, 4-Pentynoic acid is a precursor for ‘clickable’ polylactide. This allows for the introduction of a broad range of pendant functional groups onto polymers from a single monomer via ‘click’ chemistry, which is essential for tailoring the physicochemical properties of polylactide for biomedical applications like drug delivery and tissue engineering .
Material Science
4-Pentynoic acid is utilized as a building block for the synthesis of sequence-defined model oligomers. Its triple bond at the terminal carbon makes it a valuable intermediate for producing complex polycyclic heterocycles and biologically active compounds, which have implications in creating new materials with diverse properties .
Environmental Studies
The compound plays a role in the development of biodegradable polycarbonates from lignocellulose-based 4-pentenoic acid and carbon dioxide. This application is significant in reducing reliance on fossil fuels and creating sustainable materials with vinyl side chains that can be post-modified to produce functional polycarbonates .
Biochemistry
In biochemistry, the metabolism of 4-Pentynoic acid has been studied for its role as a hypoglycemic agent and inhibitor of fatty acid oxidation. Its metabolites, such as 2,4-pentadienoyl coenzyme A, have been shown to inhibit enzymes like thiolase, which is pivotal in understanding and controlling metabolic pathways .
Agriculture
While specific applications of 4-Pentynoic acid in agriculture are not directly mentioned in the available literature, its role as a building block for various synthetic processes suggests potential uses in developing agricultural chemicals or as an intermediate in the synthesis of compounds with agricultural relevance .
作用機序
Target of Action
4-Pentynoic acid, also known as Propargylacetic acid, is an intermediate used in the production of biologically active compounds It’s known to undergo copper-catalyzed intramolecular cyclizations to form enol lactones , suggesting that its targets could be enzymes or proteins that can catalyze or are affected by these reactions.
Mode of Action
The compound interacts with its targets through a process known as copper-catalyzed intramolecular cyclizations, forming enol lactones . It also reacts with 1-bromo-1-alkynes in the presence of a Pd catalyst to yield biologically active ynenol lactones . These reactions suggest that 4-Pentynoic acid may act as a precursor in the synthesis of these biologically active compounds.
Biochemical Pathways
Given its role in the synthesis of enol lactones and ynenol lactones , it can be inferred that it may be involved in the biochemical pathways where these compounds play a role.
Result of Action
It’s known to be an intermediate in the production of biologically active compounds , suggesting that its effects could be seen in the biological activities of these compounds.
Action Environment
Like many chemical reactions, factors such as temperature, ph, and the presence of catalysts can potentially influence its reactions and the formation of enol lactones and ynenol lactones .
Safety and Hazards
4-Pentynoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Flammable liquids, Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation . It should not get in eyes, on skin, or on clothing. Personal protective equipment/face protection should be worn when handling it. It should only be used under a chemical fume hood. It should not be breathed in and should not be ingested .
特性
IUPAC Name |
pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h1H,3-4H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBYLEUJXUBIJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209730 | |
| Record name | 4-Pentynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentynoic acid | |
CAS RN |
6089-09-4 | |
| Record name | 4-Pentynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6089-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006089094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pentynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20209730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pent-4-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-pentynoic acid?
A1: The molecular formula of 4-pentynoic acid is C5H6O2, and its molecular weight is 98.10 g/mol.
Q2: How is 4-pentynoic acid typically characterized?
A2: 4-Pentynoic acid and its derivatives are commonly characterized using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). [, , ] These techniques provide information about the structure, purity, and presence of specific functional groups.
Q3: Is 4-pentynoic acid stable under various conditions?
A3: While 4-pentynoic acid is generally considered stable, its stability can be influenced by factors like temperature, pH, and the presence of catalysts. For instance, in the presence of copper(I) catalysts in aqueous media, 4-pentynoic acid derivatives can undergo intramolecular cyclization to form enol lactones. []
Q4: What are the notable catalytic applications of 4-pentynoic acid and its derivatives?
A4: 4-Pentynoic acid can act as a building block in “click chemistry”, specifically copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions. [, , ] This reaction is widely used to conjugate molecules, build complex structures, and modify surfaces. []
Q5: How does the structure of 4-pentynoic acid lend itself to its catalytic applications?
A5: The terminal alkyne group in 4-pentynoic acid is the key reactive site for CuAAC reactions. This allows for efficient and selective coupling with azide-containing molecules under mild conditions, making it a valuable tool in various fields like materials science and chemical biology. [, , ]
Q6: Have computational methods been applied to study 4-pentynoic acid and its derivatives?
A6: While computational studies specifically focusing on 4-pentynoic acid are limited within the provided articles, researchers have used computational approaches to investigate the properties and reactivity of similar alkyne-containing compounds. These studies often involve molecular modeling, quantum chemical calculations, and quantitative structure-activity relationship (QSAR) analyses to predict and explain experimental observations.
Q7: How do structural modifications of 4-pentynoic acid impact its biological activity?
A7: Structural analogs of valproic acid (VPA), a drug with known teratogenic effects, have been synthesized by modifying the 4-pentynoic acid scaffold. Studies on these VPA analogs revealed a strong correlation between the structure and teratogenic potency. [, , ] For instance, the presence of a terminal alkyne, specific stereochemistry, and chain length significantly influence the teratogenic effects of these compounds. [, ]
Q8: Are there specific formulation strategies for 4-pentynoic acid derivatives?
A8: Formulation strategies for 4-pentynoic acid derivatives depend on the specific application. For example, in drug delivery systems, researchers have developed 4-pentynoic acid-modified polymers that self-assemble into micelles for controlled drug release. [] These micelles are designed to improve drug solubility, stability, and target delivery to specific cells.
Q9: What are the biological applications of 4-pentynoic acid derivatives?
A9: 4-Pentynoic acid derivatives have been studied for their potential as antitumor agents. One study investigated a 4-pentynoic acid derivative, 2-hexyl-4-pentynoic acid (HPTA), as a potential radiosensitizer for breast cancer treatment. [] HPTA was found to enhance the effectiveness of radiotherapy in various breast cancer cell models by inhibiting DNA repair pathways.
Q10: Are there in vivo studies investigating the efficacy of 4-pentynoic acid derivatives?
A10: Yes, in vivo studies have been conducted on certain 4-pentynoic acid derivatives. For example, the radiosensitizing effect of HPTA was evaluated in a rat model of breast cancer, demonstrating its potential for in vivo applications. []
Q11: What are some examples of cross-disciplinary applications of 4-pentynoic acid and its derivatives?
A11: 4-Pentynoic acid bridges organic chemistry and materials science. Its use in synthesizing well-defined polyethylene-based graft terpolymers exemplifies this connection. These polymers, created through a combination of controlled polymerization techniques and "click" chemistry, hold potential for diverse applications in materials science. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





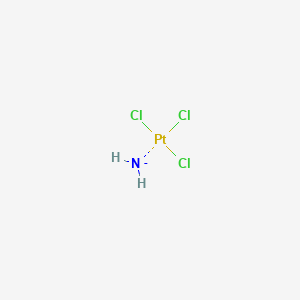
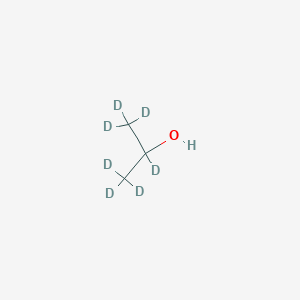

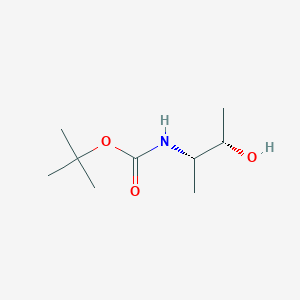

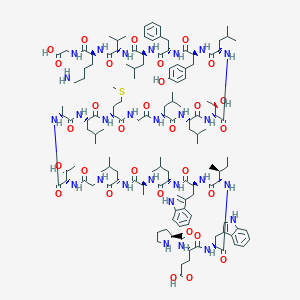
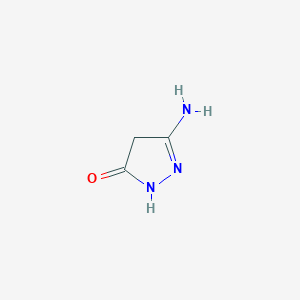
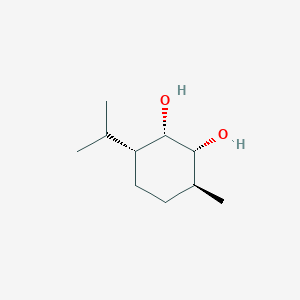
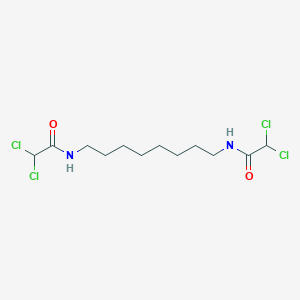

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)
